molecular formula C27H31N3O3 B10994264 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide

Cat. No.: B10994264
M. Wt: 445.6 g/mol
InChI Key: DBIUIUGXWXMGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a carbazole moiety with an isoindoline unit, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole structure.

    Attachment of the Isoindoline Unit: The isoindoline unit can be synthesized separately and then attached to the carbazole core through a condensation reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the carbazole and isoindoline units using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, carbazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be explored for similar biological activities.

Medicine

In medicine, the compound’s potential therapeutic effects could be investigated for the treatment of diseases such as cancer, neurological disorders, and infectious diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as organic semiconductors, due to the electronic properties of the carbazole core.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The carbazole moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the compound may interact with various signaling pathways, modulating cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug.

    Ellipticine: An alkaloid with anticancer properties.

    Pimobendan: A veterinary drug used to manage heart failure in dogs.

Uniqueness

Compared to these compounds, N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)pentanamide features a unique combination of carbazole and isoindoline units, which may confer distinct biological activities and therapeutic potential. Its structural complexity allows for diverse chemical modifications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H31N3O3

Molecular Weight

445.6 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)pentanamide

InChI

InChI=1S/C27H31N3O3/c1-4-16(2)25(30-15-17-8-5-6-9-19(17)27(30)32)26(31)29-23-11-7-10-20-21-14-18(33-3)12-13-22(21)28-24(20)23/h5-6,8-9,12-14,16,23,25,28H,4,7,10-11,15H2,1-3H3,(H,29,31)

InChI Key

DBIUIUGXWXMGLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC1CCCC2=C1NC3=C2C=C(C=C3)OC)N4CC5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.